REACTION_CXSMILES
|
[CH3:1][O:2]C1N=CC(C2SC3C=CC=CC=3N=2)=CN=1.[S:18]1[C:22]2[CH:23]=[CH:24][C:25](N)=[CH:26][C:21]=2[N:20]=[CH:19]1.Br[C:29]1[CH:30]=[CH:31][C:32]([NH:35][CH3:36])=[N:33][CH:34]=1>>[CH3:1][O:2][C:25]1[CH:24]=[CH:23][C:22]2[S:18][C:19]([C:29]3[CH:30]=[CH:31][C:32]([NH:35][CH3:36])=[N:33][CH:34]=3)=[N:20][C:21]=2[CH:26]=1
|
Name
|
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=N1)C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=CC(=C2)N
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
was purified on a preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(N=C(S2)C=2C=CC(=NC2)NC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |